1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar biological activities but different substitution patterns.
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of various bioactive molecules.
2,3,3-Trimethyl-3H-indole: Known for its use in dye synthesis and as a fluorescent probe.
Uniqueness: 1-Ethyl-5-hydroxy-2,4,6-trimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and hydroxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-ethyl-5-hydroxy-2,4,6-trimethylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-5-15-9(4)12(14(17)18)11-8(3)13(16)7(2)6-10(11)15/h6,16H,5H2,1-4H3,(H,17,18) |
InChI Key |
BNUZXVGUQLNEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=C(C(=C2C)O)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.